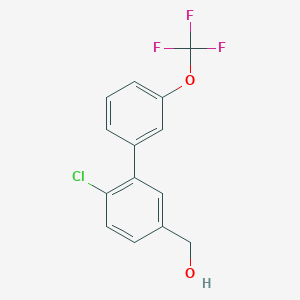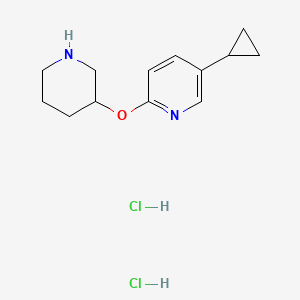
ddGTP
描述
2’-3’-Dideoxyguanosine-5’-triphosphate is a modified nucleoside triphosphate where the 2’ and 3’ hydroxyl groups are absent. This modification results in the compound being used as a chain terminator in DNA sequencing and other molecular biology applications. It is particularly known for its role in inhibiting DNA polymerase and telomerase, making it a valuable tool in antiviral research and biotechnology .
作用机制
Target of Action
The primary target of 2’-3’-Dideoxyguanosine-5’-triphosphate is DNA polymerase , an enzyme that synthesizes DNA molecules from their nucleotide building blocks . This compound also inhibits telomerase , an enzyme that lengthens telomeres in DNA strands .
Mode of Action
2’-3’-Dideoxyguanosine-5’-triphosphate acts as a chain-elongating inhibitor of DNA polymerase . It is incorporated into the growing DNA chain during replication. Due to the absence of the 2’ and 3’ hydroxyl groups in its structure, it causeschain termination . This means that once incorporated, no further nucleotides can be added, halting DNA synthesis .
Biochemical Pathways
The action of 2’-3’-Dideoxyguanosine-5’-triphosphate primarily affects the DNA replication pathway . By inhibiting DNA polymerase, it disrupts the normal process of DNA synthesis . This can have downstream effects on cell division and growth, as these processes are dependent on successful DNA replication.
Result of Action
The incorporation of 2’-3’-Dideoxyguanosine-5’-triphosphate into a growing DNA chain results in premature termination of DNA synthesis . This can lead to incomplete or incorrect DNA sequences, potentially causing cell death or preventing cell division . It can also inhibit the action of telomerase, potentially affecting the length of telomeres and cellular aging processes .
生化分析
Biochemical Properties
2’-3’-Dideoxyguanosine-5’-triphosphate plays a crucial role in biochemical reactions, particularly in the inhibition of DNA polymerases and reverse transcriptases. It acts as a chain terminator during DNA synthesis, preventing the addition of further nucleotides. This property is exploited in DNA sequencing techniques, where it helps in determining the sequence of nucleotides in DNA strands .
The compound interacts with various enzymes, including DNA polymerase α and reverse transcriptase. It binds to the active site of these enzymes, mimicking the natural substrate but lacking the necessary hydroxyl groups for chain elongation. This interaction effectively halts DNA synthesis, making 2’-3’-Dideoxyguanosine-5’-triphosphate a potent inhibitor .
Cellular Effects
2’-3’-Dideoxyguanosine-5’-triphosphate has profound effects on cellular processes. It influences cell function by inhibiting DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Additionally, the compound can affect cell signaling pathways and gene expression by interfering with the synthesis of key regulatory proteins .
In viral-infected cells, 2’-3’-Dideoxyguanosine-5’-triphosphate can inhibit the replication of viral genomes, thereby reducing viral load and limiting the spread of infection. This makes it a valuable tool in antiviral research and therapy .
Molecular Mechanism
The molecular mechanism of 2’-3’-Dideoxyguanosine-5’-triphosphate involves its incorporation into the growing DNA strand by DNA polymerases or reverse transcriptases. Once incorporated, the absence of the 3’ hydroxyl group prevents the addition of subsequent nucleotides, leading to chain termination. This mechanism is crucial for its role in DNA sequencing and antiviral therapies .
The compound also exhibits selective inhibition of telomerase, an enzyme responsible for maintaining telomere length in eukaryotic cells. By inhibiting telomerase, 2’-3’-Dideoxyguanosine-5’-triphosphate can induce telomere shortening and cellular senescence, which is a potential strategy for cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-3’-Dideoxyguanosine-5’-triphosphate can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to 2’-3’-Dideoxyguanosine-5’-triphosphate can lead to sustained inhibition of DNA synthesis and prolonged cell cycle arrest .
In in vitro studies, the compound’s inhibitory effects on DNA polymerases and reverse transcriptases are observed within minutes of exposure. The long-term effects on cellular function, such as telomere shortening and apoptosis, may take several days to manifest .
Dosage Effects in Animal Models
The effects of 2’-3’-Dideoxyguanosine-5’-triphosphate in animal models are dose-dependent. At low doses, the compound can effectively inhibit viral replication and reduce tumor growth without causing significant toxicity. At high doses, it can induce adverse effects, such as bone marrow suppression and hepatotoxicity .
Threshold effects are observed in studies where a minimum concentration of 2’-3’-Dideoxyguanosine-5’-triphosphate is required to achieve therapeutic efficacy. Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but may increase the risk of toxicity .
Metabolic Pathways
2’-3’-Dideoxyguanosine-5’-triphosphate is involved in several metabolic pathways, primarily related to nucleotide metabolism. It is phosphorylated by cellular kinases to its active triphosphate form, which can then be incorporated into DNA by polymerases. The compound can also be dephosphorylated and degraded by cellular phosphatases, affecting its availability and efficacy .
The interaction with enzymes such as DNA polymerase and reverse transcriptase is crucial for its function as a chain terminator. Additionally, 2’-3’-Dideoxyguanosine-5’-triphosphate can influence metabolic flux by altering the balance of nucleotide pools within the cell .
Transport and Distribution
Within cells, 2’-3’-Dideoxyguanosine-5’-triphosphate is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by nucleotide transporters. Once inside the cell, it is distributed to the nucleus, where it exerts its inhibitory effects on DNA synthesis .
The compound’s localization and accumulation can be influenced by binding proteins and transporters that regulate its intracellular concentration. This distribution is essential for its effectiveness in inhibiting DNA polymerases and reverse transcriptases .
Subcellular Localization
2’-3’-Dideoxyguanosine-5’-triphosphate is primarily localized in the nucleus, where it interacts with DNA polymerases and reverse transcriptases. Its activity is dependent on its ability to reach the nuclear compartment and be incorporated into the DNA strand. Post-translational modifications and targeting signals may also influence its subcellular localization and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-3’-Dideoxyguanosine-5’-triphosphate typically involves the chemical modification of guanosine. The process includes the selective removal of hydroxyl groups at the 2’ and 3’ positions, followed by the addition of a triphosphate group. This can be achieved through a series of protection and deprotection steps, along with phosphorylation reactions .
Industrial Production Methods
Industrial production of 2’-3’-Dideoxyguanosine-5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. These machines can handle the complex series of reactions required to produce the compound in high purity and yield. The process is optimized to ensure consistency and scalability .
化学反应分析
Types of Reactions
2’-3’-Dideoxyguanosine-5’-triphosphate primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. This makes it a potent inhibitor of polymerase enzymes, as it can be incorporated into a growing DNA strand but prevents further elongation .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 2’-3’-Dideoxyguanosine-5’-triphosphate include phosphorylating agents, protecting groups, and various solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products
The major product formed from the reactions involving 2’-3’-Dideoxyguanosine-5’-triphosphate is the terminated DNA strand, which cannot be extended further due to the lack of hydroxyl groups necessary for forming phosphodiester bonds .
科学研究应用
2’-3’-Dideoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
2’-3’-Dideoxyadenosine-5’-triphosphate: Another chain-terminating nucleoside triphosphate used in similar applications.
2’-3’-Dideoxycytidine-5’-triphosphate: Used in antiviral research and DNA sequencing.
2’-3’-Dideoxythymidine-5’-triphosphate: Known for its role in inhibiting reverse transcriptase in HIV research.
Uniqueness
2’-3’-Dideoxyguanosine-5’-triphosphate is unique due to its specific inhibition of telomerase and selective incorporation into DNA by polymerases. This selectivity makes it particularly useful in studying telomere biology and developing antiviral therapies .
属性
IUPAC Name |
[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRRAMINWIWTNU-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of ddGTP?
A1: this compound (C10H13N5O11P3) has a molecular weight of 445.18 g/mol. While specific spectroscopic data is not detailed within the provided research, this compound's structure closely resembles dGTP, differing only in the absence of a hydroxyl group at the 2' and 3' positions of the deoxyribose sugar moiety. This structural distinction is critical to its mechanism of action.
Q2: What is the impact of this compound's structure on its activity against different DNA polymerases?
A: Research indicates that the structural features of this compound, particularly the absence of the 3'-hydroxyl group, contribute to its ability to inhibit a range of DNA polymerases, albeit with varying potency [, ]. Interestingly, studies suggest that specific mutations within the polymerase enzymes, like those observed in HIV-1 reverse transcriptase, can further modulate the sensitivity to this compound [, ]. These mutations often impact the enzyme's substrate recognition site, affecting its ability to differentiate between this compound and the natural substrate, dGTP.
Q3: Can you elaborate on the use of this compound in studying telomerase activity?
A: this compound has proven to be a valuable tool in telomerase research [, ]. As telomerase is responsible for maintaining telomere length, which is implicated in cellular aging and cancer, understanding its activity is crucial. this compound, through its inhibitory action on telomerase, allows researchers to investigate the enzyme's kinetics and susceptibility to nucleotide analogs [, ]. Furthermore, modifications to the this compound structure provide insights into the structure-activity relationship and potential development of more targeted telomerase inhibitors.
Q4: Are there any known resistance mechanisms against this compound?
A: Studies focusing on HIV-1 have identified specific mutations in the viral reverse transcriptase that confer resistance to this compound and other dideoxynucleoside analogs [, ]. The Q151M mutation, for example, significantly reduces the enzyme's sensitivity to this compound []. Understanding these resistance mechanisms is critical for developing new therapeutic strategies and combating the emergence of drug resistance.
Q5: How is this compound utilized in studying the DNA packaging mechanism of bacteriophages?
A: Research on bacteriophage ϕ29 illustrates the use of this compound in elucidating the mechanism of DNA packaging []. This phage utilizes a terminal protein, p3, which forms a covalent complex with the 5’-terminal nucleotide of its DNA for replication initiation. In vitro experiments showed that the protein p3-dAMP complex could be elongated into a protein p3-oligonucleotide complex in the presence of ddCTP []. This finding demonstrated the sequential addition of nucleotides during the DNA packaging process and the role of p3 as a primer for DNA replication.
Q6: Are there any alternative compounds to this compound in research applications?
A: Researchers continue to explore alternative compounds with similar inhibitory properties to this compound. One study examined the effects of 2′,3′-dideoxyguanosine 5′-[α,β-methylene] triphosphate [pp(CH2)pddG], this compound, and pp(CH2)pG on tubulin assembly [, ]. Each compound, while sharing the ability to promote tubulin assembly, exhibited unique interactions and effects on polymer formation, highlighting the possibility of developing more tailored compounds for specific research or therapeutic applications [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


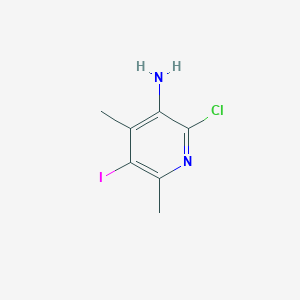
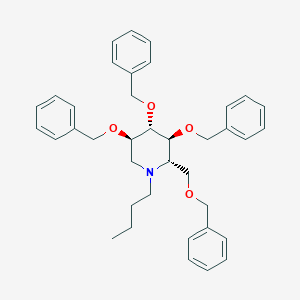

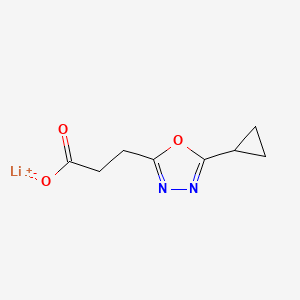
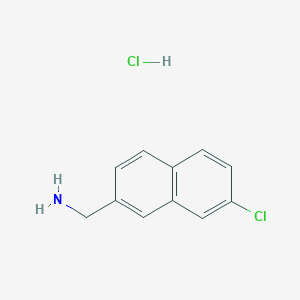
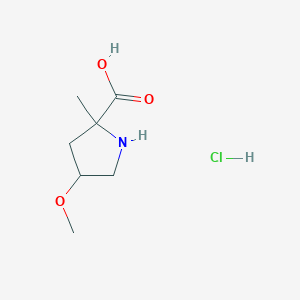
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B1436420.png)

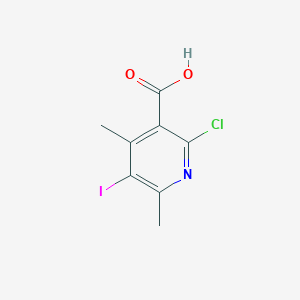
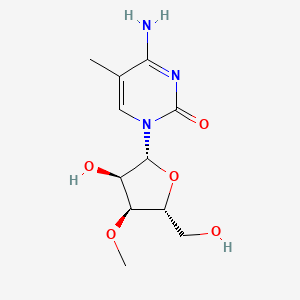
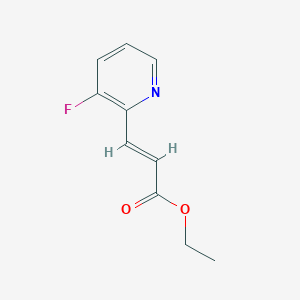
![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)
